
N-(2-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide, commonly known as MTA, is a synthetic compound that belongs to the family of thiazole-4-carboxamide derivatives. MTA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mécanisme D'action
MTA exerts its biological activity through multiple mechanisms of action. MTA has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of enzymes involved in DNA synthesis and repair. MTA has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
MTA has been shown to exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. MTA has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation. In addition, MTA has been shown to inhibit the activity of S-adenosylhomocysteine hydrolase, an enzyme involved in the regulation of DNA methylation.
Avantages Et Limitations Des Expériences En Laboratoire
MTA has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. MTA has also been shown to exhibit good stability and solubility in various solvents. However, the main limitation of MTA is its high cost, which limits its availability for large-scale experiments.
Orientations Futures
MTA has several potential future directions for scientific research. One of the most promising directions is the development of MTA-based drugs for the treatment of cancer, neurodegenerative diseases, and infectious diseases. In addition, MTA can be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. Further studies are also needed to elucidate the molecular mechanisms underlying the biological activity of MTA and to optimize its synthesis method for large-scale production.
Applications De Recherche Scientifique
MTA has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, MTA has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. MTA has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
In biochemistry, MTA has been shown to inhibit the activity of S-adenosylhomocysteine hydrolase, an enzyme involved in the regulation of DNA methylation. MTA has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation.
In pharmaceuticals, MTA has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. MTA-based drugs have been developed for the treatment of cancer, neurodegenerative diseases, and infectious diseases.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S3/c1-22-12-6-3-2-5-10(12)16-14(19)11-9-24-15(17-11)18-25(20,21)13-7-4-8-23-13/h2-9H,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRKEBKDFHJYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



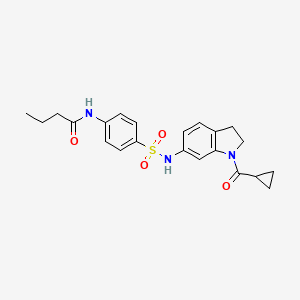
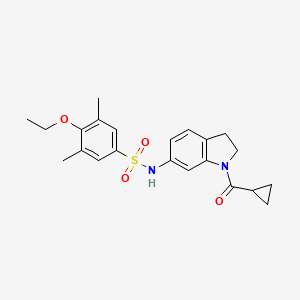

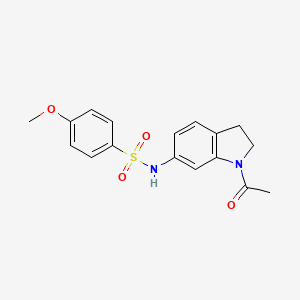
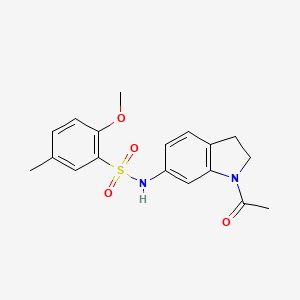
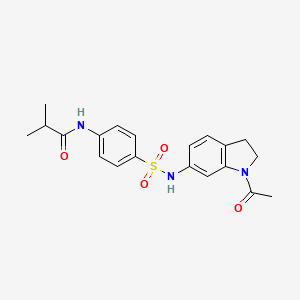
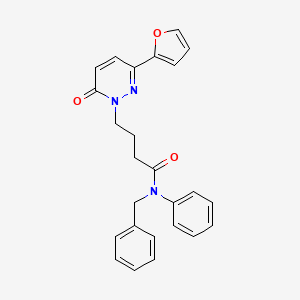
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B3202610.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3202616.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3202623.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3202631.png)
![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B3202632.png)
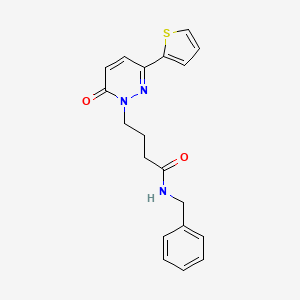
![3-(2-Phenoxyethyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202642.png)